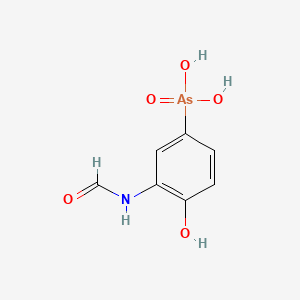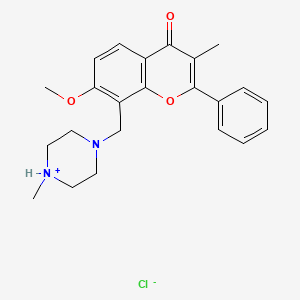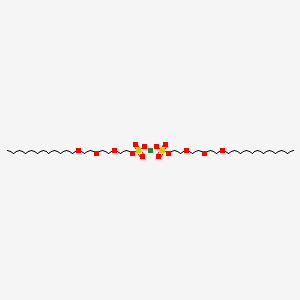
Magnesium laureth sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium laureth sulfate is the magnesium salt of laureth sulfate (2-dodecoxyethylsulfate), which is an ester of laureth (2-dodecoxylethanol) and sulfuric acid . It is primarily used in the chemical industry for the preparation of specialized shampoos for people with delicate skin, as it works effectively even in hard water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium laureth sulfate involves two main steps:
Synthesis of Polyether: This is achieved through the polymerization reaction of lauryl alcohol and ethylene oxide.
Synthesis of Sulfate: Lauryl alcohol polyoxyethylene ether reacts with sulfur trioxide in a reactor, followed by neutralization with magnesium hydroxide to obtain the final product.
Industrial Production Methods
The most widely used method for preparing sulfates, including this compound, is the sulfated reaction through a continuous reactor, such as a falling film reactor .
Análisis De Reacciones Químicas
Magnesium laureth sulfate, being an anionic surfactant, undergoes various chemical reactions:
Oxidation and Reduction: It is stable in alkali, weak acid, and hard water but unstable in strong acid, where it easily hydrolyzes.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfur trioxide and magnesium hydroxide . The major products formed from these reactions are typically the sulfate esters and their corresponding salts .
Aplicaciones Científicas De Investigación
Magnesium laureth sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
Magnesium laureth sulfate acts primarily as a surfactant. It reduces the surface tension of water, allowing it to spread more easily and interact with oils and dirt, thereby aiding in their removal . The molecular targets and pathways involved include the interaction with lipid bilayers and proteins on the skin and hair, facilitating the emulsification and removal of oils and dirt .
Comparación Con Compuestos Similares
Magnesium laureth sulfate is often compared with other similar compounds, such as:
Sodium laureth sulfate: Both are used as surfactants, but this compound is less irritating and more suitable for sensitive skin.
Ammonium laureth sulfate: Similar in function but differs in its ionic nature and specific applications.
This compound is unique due to its mildness and effectiveness in hard water, making it a preferred choice for personal care products designed for sensitive skin .
Propiedades
Número CAS |
101621-38-9 |
|---|---|
Fórmula molecular |
C36H74MgO14S2 |
Peso molecular |
819.4 g/mol |
Nombre IUPAC |
magnesium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/2C18H38O7S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;/h2*2-18H2,1H3,(H,19,20,21);/q;;+2/p-2 |
Clave InChI |
OAIQHKWDTQYGOK-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Mg+2] |
Números CAS relacionados |
26183-44-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


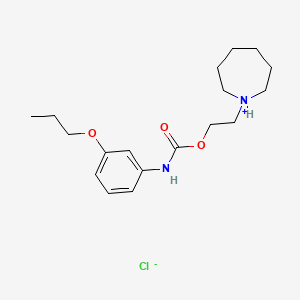
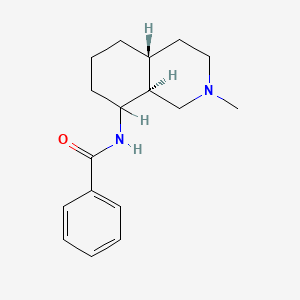
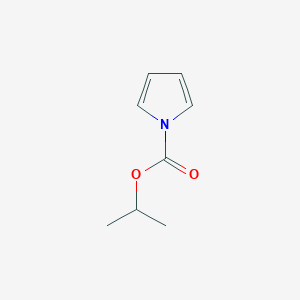
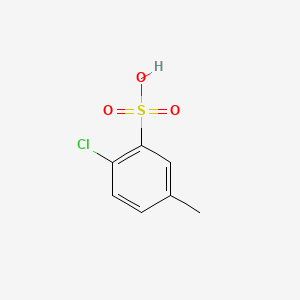
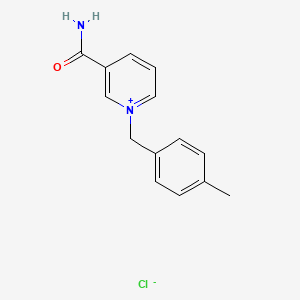
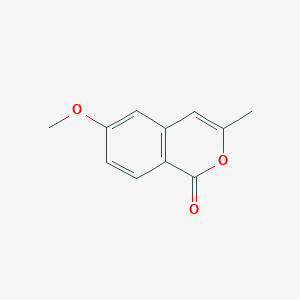
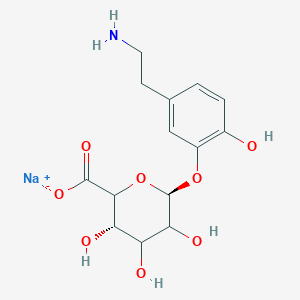
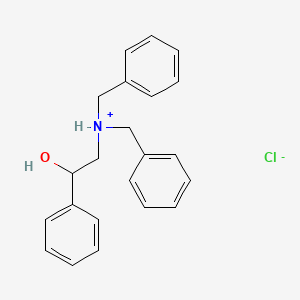
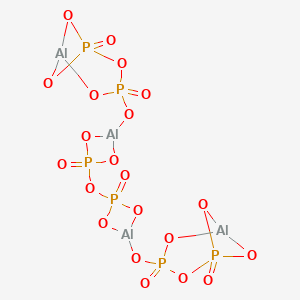
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
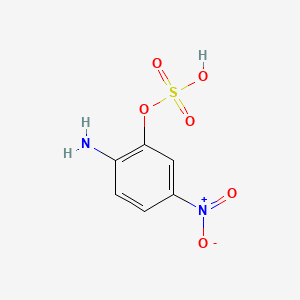
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
